Armillaripin Armillaripin Armillaripin belongs to the class of organic compounds known as melleolides and analogues. Melleolides and analogues are compounds with a structure characterized by the presence of a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3, 6, 6, 7b-tetramethyl-cyclobuta[e]indene moiety. Armillaripin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, armillaripin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, armillaripin can be found in mushrooms. This makes armillaripin a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 129741-56-6
VCID: VC21170238
InChI: InChI=1S/C24H30O6/c1-13-6-15(29-5)7-16(26)19(13)21(27)30-17-9-23(4)18-10-22(2,3)12-24(18,28)8-14(11-25)20(17)23/h6-8,11,17-18,20,26,28H,9-10,12H2,1-5H3/t17-,18-,20-,23-,24+/m1/s1
SMILES: CC1=CC(=CC(=C1C(=O)OC2CC3(C2C(=CC4(C3CC(C4)(C)C)O)C=O)C)O)OC
Molecular Formula: C24H30O6
Molecular Weight: 414.5 g/mol

Armillaripin

CAS No.: 129741-56-6

Cat. No.: VC21170238

Molecular Formula: C24H30O6

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Armillaripin - 129741-56-6

Specification

Description Armillaripin belongs to the class of organic compounds known as melleolides and analogues. Melleolides and analogues are compounds with a structure characterized by the presence of a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3, 6, 6, 7b-tetramethyl-cyclobuta[e]indene moiety. Armillaripin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, armillaripin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, armillaripin can be found in mushrooms. This makes armillaripin a potential biomarker for the consumption of this food product.
CAS No. 129741-56-6
Molecular Formula C24H30O6
Molecular Weight 414.5 g/mol
IUPAC Name [(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate
Standard InChI InChI=1S/C24H30O6/c1-13-6-15(29-5)7-16(26)19(13)21(27)30-17-9-23(4)18-10-22(2,3)12-24(18,28)8-14(11-25)20(17)23/h6-8,11,17-18,20,26,28H,9-10,12H2,1-5H3/t17-,18-,20-,23-,24+/m1/s1
Standard InChI Key BGKXQRPQNIXIMH-MEVKZITKSA-N
Isomeric SMILES CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@H]2C(=C[C@]4([C@@H]3CC(C4)(C)C)O)C=O)C)O)OC
SMILES CC1=CC(=CC(=C1C(=O)OC2CC3(C2C(=CC4(C3CC(C4)(C)C)O)C=O)C)O)OC
Canonical SMILES CC1=CC(=CC(=C1C(=O)OC2CC3(C2C(=CC4(C3CC(C4)(C)C)O)C=O)C)O)OC
Melting Point 202-204°C

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